4-Amino-5-oxohexanoic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(8)5(7)2-3-6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
BEQNQQMUNXSRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Contextual Significance Within Amino Acid Chemistry and Metabolomics Research
4-Amino-5-oxohexanoic acid, a derivative of hexanoic acid, is distinguished by the presence of an amino group at the fourth carbon and a ketone group at the fifth carbon. nih.govchemsrc.com This arrangement of functional groups makes it a keto-amino acid, a class of molecules with significant roles in biochemistry. researchgate.net Its molecular formula is C6H11NO3, and it has a molecular weight of approximately 145.16 g/mol . nih.gov
In the realm of amino acid chemistry, the presence of both an acidic carboxyl group and a basic amino group allows this compound to exhibit amphoteric properties. The additional ketone group introduces a site for nucleophilic attack and other carbonyl-related reactions, expanding its chemical reactivity beyond that of standard amino acids. This unique structural feature makes it a valuable subject for synthetic chemists and those studying enzyme-substrate interactions.
From a metabolomics perspective, this compound and similar keto acids are of interest as they can be intermediates in various metabolic pathways. ontosight.ai The study of such compounds can provide insights into cellular metabolism, energy regulation, and the biochemical basis of certain diseases. ontosight.ai Keto-amino acids are involved in the catabolism of amino acids, where the removal of an amino group results in a keto-acid that can then enter central metabolic pathways like the Krebs cycle. researchgate.netnumberanalytics.com The investigation of specific keto-amino acids in biological fluids can, therefore, serve as a diagnostic or prognostic tool in clinical research.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (4S)-4-amino-5-oxohexanoic acid |
| Synonyms | METHYLKETONE GLUTAMATE (B1630785) |
| InChI Key | BEQNQQMUNXSRBI-YFKPBYRVSA-N |
Source: PubChem nih.gov
Overview of Historical and Contemporary Research Trajectories for Keto Amino Acids
Identification as a Metabolic Intermediate in Biological Systems
This compound has been identified as a metabolic intermediate in biological systems, indicating its participation in the complex network of biochemical reactions that sustain life. While comprehensive in vivo data remains an active area of research, its presence has been noted in studies of various organisms. For instance, the (4S)-isomer of this compound has been reported in the house mouse (Mus musculus). nih.gov
The identification of metabolites of structurally related compounds further supports the role of this class of molecules in biological systems. For example, in vivo metabolic studies in rabbits of a candidate drug, 5-Amino-4-(3,4-Dimethoxy Phenyl Sulfonamido)-5-Oxopentanoic Acid (SM-1), led to the identification of several metabolites. annalsofrscb.ro This demonstrates that the core structure of amino-oxo-pentanoic/hexanoic acids is recognized and processed by mammalian metabolic enzymes.
The following table provides a summary of key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (4S)-4-amino-5-oxohexanoic acid |
| Molecular Formula | C6H11NO3 |
| PubChem CID | 10062738 |
| Synonyms | Methylketone glutamate (B1630785), (4S)-4-AMINO-5-OXOHEXANOIC ACID |
Involvement in Branched-Chain Amino Acid Catabolism Pathways and Analogues
The structural characteristics of this compound strongly suggest its involvement in the catabolism of branched-chain amino acids (BCAAs), namely leucine (B10760876), isoleucine, and valine. The catabolism of these essential amino acids is a critical process for energy production and protein turnover. nih.gov
The initial and shared step in BCAA degradation is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govfrontiersin.org This reaction transfers the amino group from the BCAA to an α-keto acid, typically α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid (BCKA) and glutamate. nih.gov
The general scheme for BCAA transamination is as follows:
BCAA + α-ketoglutarate ⇌ BCKA + Glutamate
The resulting BCKAs from leucine, isoleucine, and valine are α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), respectively. frontiersin.org this compound, with its amino and keto groups, is an analogue of these intermediates. Research on the chemoenzymatic synthesis of 4-amino-2-hydroxy acids has utilized N-protected (S)-4-amino-2-oxopentanoic acid derived from amino acids like alanine, leucine, phenylalanine, and valine, further highlighting the close relationship between these structures and BCAA metabolic pathways. acs.org
Linkages to Nitrogen Metabolism and Intermediary Metabolism Networks
The involvement of this compound in BCAA catabolism inherently links it to broader nitrogen metabolism networks. The transamination reaction that is central to its putative formation from a precursor amino acid directly involves glutamate and α-ketoglutarate, which are pivotal molecules in the assimilation, transfer, and excretion of nitrogen. nih.gov
Glutamate, formed during the transamination of BCAAs, can undergo several metabolic fates:
Transamination reactions: It can donate its amino group to other α-keto acids to synthesize various amino acids.
Deamination: Glutamate dehydrogenase can remove the amino group to release free ammonia (B1221849) and regenerate α-ketoglutarate. nih.gov This ammonia can then enter the urea (B33335) cycle for excretion.
Glutamine synthesis: Glutamine synthetase can catalyze the addition of another amino group to glutamate to form glutamine, a major carrier of nitrogen in the blood. wikipedia.orghmdb.ca
The reversible nature of the BCAT-catalyzed reaction means that intermediates like this compound could potentially be aminated to form a precursor amino acid, thus participating in the dynamic balance of the body's amino acid pool. nih.gov This positions it at a critical juncture, connecting the catabolism of specific amino acids with the central pathways of nitrogen and intermediary metabolism.
Biosynthetic Precursors and Pathways of Formation for this compound and Related Structures
The biosynthesis of this compound is likely to originate from a precursor amino acid through a transamination reaction. Based on its structure, a plausible precursor would be an amino acid with a six-carbon backbone.
Research on related compounds provides insights into potential biosynthetic pathways. For example, the enzymatic synthesis of 6-aminocaproic acid from the intermediate 6-oxohexanoic acid is facilitated by 4-aminobutyrate aminotransferase, which utilizes glutamate as the preferred amino donor. kci.go.kr This suggests a similar mechanism for the formation of the amino group at the C4 position of this compound, where an aminotransferase could catalyze the transfer of an amino group from a donor like glutamate to a precursor keto acid.
Furthermore, studies on the chemoenzymatic synthesis of enantiopure 4-amino-2-hydroxy acids have demonstrated the conversion of N-protected 4-amino-2-keto esters, derived from various amino acids, into their corresponding hydroxy acids. acs.org This highlights the enzymatic feasibility of reactions involving the keto and amino groups on a similar carbon skeleton.
The following table summarizes a potential enzymatic step in the formation of this compound based on analogous reactions.
| Reaction Type | Enzyme Class | Precursor | Amine Donor | Product |
| Transamination | Aminotransferase | 4,5-dioxohexanoic acid (hypothetical) | Glutamate | This compound |
Degradative Pathways and Fates within Cellular Biochemistry
The metabolic fate of this compound within the cell likely involves further catabolism to enter central energy-producing pathways. Drawing parallels from the degradation of similar structures, a key step would be the oxidative decarboxylation of the corresponding α-keto acid.
In the canonical BCAA catabolic pathway, the branched-chain α-keto acids (BCKAs) are irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govbiorxiv.org This reaction converts the BCKAs into their respective acyl-CoA derivatives, which can then be further metabolized. For instance, the catabolism of leucine ultimately yields acetoacetate (B1235776) and acetyl-CoA, which are ketogenic, while isoleucine and valine produce intermediates that can enter the citric acid cycle. nih.govwikipedia.org
A plausible degradative pathway for this compound could involve its conversion to an α-keto acid, followed by oxidative decarboxylation. Additionally, research on the enzymatic synthesis of adipic acid has shown that 6-oxohexanoic acid can be oxidized by 6-oxohexanoate (B1234620) dehydrogenase. kci.go.kr This suggests that the hexanoic acid backbone of this compound could potentially be a substrate for dehydrogenases, leading to its further breakdown.
The following table outlines a potential degradative pathway for this compound based on known metabolic reactions of analogous compounds.
| Reaction Step | Enzyme Class | Substrate | Product |
| Deamination/Transamination | Aminotransferase/Dehydrogenase | This compound | 4,5-dioxohexanoic acid (hypothetical) |
| Oxidative Decarboxylation | Dehydrogenase Complex | 4,5-dioxohexanoic acid (hypothetical) | Acyl-CoA derivative |
Enzymatic Interactions and Mechanistic Studies of 4 Amino 5 Oxohexanoic Acid
Role as an Enzymatic Substrate or Inhibitor Analogues
4-Amino-5-oxohexanoic acid has been investigated as a potential inactivator of GABA aminotransferase. However, studies have shown that it does not act as an inactivator of this enzyme. nih.gov Instead, it is recognized as a substrate, meaning the enzyme can process it.
In a comparative study, this compound was synthesized and tested alongside two of its analogues: 4-amino-5-oxopentanoic acid and 4-amino-6-oxohexanoic acid. nih.gov Of these three compounds, only 4-amino-5-oxopentanoic acid was found to be an inactivator of GABA aminotransferase. nih.gov The inability of this compound to inactivate the enzyme is attributed to the specific chemical interactions—or lack thereof—that can occur within the enzyme's active site. nih.gov
| Compound | Role with GABA Aminotransferase |
| This compound | Substrate |
| 4-Amino-5-oxopentanoic acid | Inactivator |
| 4-Amino-6-oxohexanoic acid | Not an inactivator |
This table summarizes the observed roles of this compound and its close analogues in their interaction with GABA aminotransferase.
Characterization of Enzyme-Substrate/Inhibitor Binding Dynamics for Related Compounds
While specific binding dynamics for this compound are not extensively detailed, the study of related GABA analogues provides a framework for understanding these interactions. The binding of substrates and inhibitors to GABA aminotransferase is a critical determinant of their biological activity. For mechanism-based inactivators, two key kinetic parameters are of interest: KI, which represents the concentration of the inactivator at which half-maximum inactivation is observed, and kinact, the maximum rate of inactivation. nih.gov
For instance, the inactivating analogue, 4-amino-5-oxopentanoic acid, was found to exhibit time- and concentration-dependent inactivation of GABA aminotransferase. nih.gov This suggests that the inactivation process involves the formation of a covalent bond between the inhibitor and the enzyme. nih.gov The presence of the natural substrate, GABA, was shown to protect the enzyme from inactivation by 4-amino-5-oxopentanoic acid, indicating that the inhibitor acts at the active site. nih.gov
The binding pockets of GABA aminotransferase and a related enzyme, ornithine aminotransferase, are similar, which can lead to a lack of selectivity in some inhibitors. nih.gov The distance between key anchoring points in the active site—the PLP cofactor and a carboxylate-binding arginine residue—is nearly identical in both enzymes, allowing some molecules to bind indiscriminately to both. nih.gov
Investigations into Enzyme Active Site Modification by this compound Derivatives
The active site of GABA aminotransferase contains a crucial lysine (B10760008) residue that is essential for its catalytic activity. nih.gov Mechanism-based inactivators of this enzyme often work by forming a reactive species within the active site that then covalently modifies this lysine or another nearby residue. nih.gov
While this compound itself does not inactivate the enzyme, the mechanism of its analogue, 4-amino-5-oxopentanoic acid, offers a model for how a derivative could be designed to be an effective inactivator. The proposed mechanism for the inactivation by 4-amino-5-oxopentanoic acid involves the formation of a stabilized enamine, which may form essentially irreversibly and lead to an inactivated enzyme. nih.gov This contrasts with this compound and 4-amino-6-oxohexanoic acid, which are not thought to form such a stabilized intermediate. nih.gov
The modification of the active site lysine is a common strategy in the design of irreversible enzyme inhibitors. For example, the inactivation of aspartate aminotransferase, a related enzyme, has been studied by replacing the active site lysine with γ-thialysine to alter its basicity and catalytic activity. acs.org Such studies provide a basis for understanding how modifications to the structure of a substrate or inhibitor can lead to covalent modification of the enzyme's active site.
Stereochemical Considerations in Enzymatic Transformations Involving this compound Enantiomers
Enzymatic reactions are often highly stereospecific, meaning the enzyme can distinguish between different stereoisomers (enantiomers) of a substrate or inhibitor. GABA aminotransferase has been shown to be stereoselective in its interactions with various GABA analogues. nih.govnih.gov For example, the enzyme stereospecifically removes the pro-S γ-proton of GABA during its catalytic cycle. nih.gov
Studies with the enantiomers of other GABA-T inhibitors, such as γ-vinyl GABA and γ-acetylenic GABA, have demonstrated that the enzyme interacts differently with each stereoisomer. nih.gov In the case of γ-acetylenic GABA, both the (S)- and (R)-isomers can inactivate the enzyme, but the (S)-isomer is significantly more potent. nih.gov This stereoselectivity is a result of the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a chiral environment that favors the binding of one enantiomer over the other. nih.gov
While specific studies on the enzymatic transformations of the enantiomers of this compound have not been detailed, it can be inferred from the known stereospecificity of GABA aminotransferase that the enzyme would likely show a preference for one enantiomer over the other. The resolution of racemic amino acids using stereoselective enzymes is a common practice in biotechnology, highlighting the ability of enzymes to differentiate between enantiomers. nih.govoup.comrsc.orgacs.orgnih.gov
Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Oxohexanoic Acid
Development of Laboratory Synthesis Routes and Reaction Conditions
The synthesis of 4-amino-5-oxohexanoic acid and its analogs can be approached through both multi-step organic synthesis and enzymatic methods, each offering distinct advantages in terms of stereocontrol and scalability.
While a definitive, optimized laboratory synthesis for this compound is not extensively documented, its structure suggests plausible synthetic pathways originating from readily available precursors such as glutamic acid or 5-aminolevulinic acid. A related multi-step synthesis has been reported for a similar compound, (S)-2,6-diamino-5-oxohexanoic acid, starting from L-2-aminoadipic acid. This process involves a four-step reaction sequence that includes the protection of the amino group, reaction with paraformaldehyde, another protection step, and finally, hydrolysis to yield the target compound. google.com This strategy highlights the importance of protecting group chemistry to selectively manipulate the different functional groups present in the molecule.
A potential synthetic route to this compound could conceptually begin with a suitable derivative of glutamic acid, where the alpha-carboxyl group is protected. The gamma-carboxyl group could then be activated and reacted with a two-carbon nucleophile, such as an acetylide equivalent, followed by hydration to install the ketone functionality. Subsequent deprotection would yield the final product. Another approach could involve the selective acylation of 5-aminolevulinic acid at the amino group, followed by appropriate workup. The success of such strategies would heavily rely on the careful selection of protecting groups and reaction conditions to avoid side reactions.
Enzymatic methods offer a powerful alternative for the synthesis of chiral amino acids and their derivatives, often providing high stereoselectivity and milder reaction conditions compared to traditional chemical methods. While specific enzymatic routes to this compound are not well-established, the synthesis of related keto-amino acids and γ-amino acids has been successfully demonstrated using various enzymes.
For instance, engineered glutamate (B1630785) dehydrogenase from Escherichia coli has been utilized for the reductive amination of levulinic acid to produce (R)-4-aminopentanoic acid, a structurally similar γ-amino acid. nih.gov This approach, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, provides a sustainable route to chiral γ-amino acids. nih.gov Similarly, L-amino acid deaminases and oxidases are known to catalyze the conversion of amino acids to their corresponding α-keto acids. nih.govresearchgate.net These enzymatic systems could potentially be adapted or engineered to facilitate the synthesis of this compound or its precursors. The biosynthesis of 5-aminolevulinic acid, a related compound, involves the transamination of 4,5-dioxovaleric acid, demonstrating the biological feasibility of enzymatic transformations involving similar substrates. nih.govnih.gov
| Enzyme Class | Precursor Type | Product Type | Potential Relevance to this compound Synthesis |
| Glutamate Dehydrogenase (engineered) | Keto acid (e.g., Levulinic acid) | γ-Amino acid | Synthesis of the γ-amino acid backbone. |
| L-Amino Acid Deaminase/Oxidase | Amino acid | α-Keto acid | Potential for reverse reaction (amination) or synthesis of keto-acid precursors. |
| Transaminase | Keto acid | Amino acid | Introduction of the amino group at the gamma position. |
Derivatization Strategies and Functional Group Transformations
The presence of three distinct functional groups—an amino group, a ketone, and a carboxylic acid—in this compound makes it a versatile scaffold for a wide range of chemical modifications.
The primary amine of this compound can readily participate in amide bond formation, a cornerstone reaction in peptide synthesis and medicinal chemistry. youtube.com This allows for its conjugation to other molecules, including peptides, to modulate their properties. The formation of an amide bond typically involves the activation of a carboxylic acid partner, which then reacts with the amine of this compound. researchgate.net A variety of peptide coupling reagents can be employed for this purpose, each with its own advantages in terms of efficiency and suppression of side reactions like racemization. sigmaaldrich.comuniurb.itamericanpeptidesociety.orgbachem.com
The conjugation of bioactive molecules to peptides is a well-established strategy to enhance their therapeutic potential by improving properties such as cell permeability, stability, and target selectivity. google.com By incorporating this compound into a peptide sequence, its unique keto functionality can be introduced as a chemical handle for further modifications or as a structural element to influence the peptide's conformation.
| Coupling Reagent | Abbreviation | Key Features |
| Dicyclohexylcarbodiimide | DCC | Widely used, cost-effective, but can lead to the formation of an insoluble urea (B33335) byproduct. americanpeptidesociety.orgbachem.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular for solid-phase peptide synthesis, byproducts are soluble. bachem.com |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, especially for difficult couplings, due to the anchimeric assistance of the pyridine (B92270) nitrogen. sigmaaldrich.com |
| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Effective for coupling sterically hindered amino acids. sigmaaldrich.com |
| Ethyl-(N',N'-dimethylamino)propylcarbodiimide | EDC | Water-soluble carbodiimide, useful for conjugations in aqueous media. |
The carbonyl and carboxyl groups of this compound offer additional sites for chemical modification. The ketone functionality can undergo a variety of reactions typical of carbonyl compounds. For instance, it can be reduced to a secondary alcohol, which could introduce a new chiral center and hydrogen bonding capabilities. It can also react with nucleophiles, such as amines or hydrazines, to form imines or hydrazones, respectively. These reactions can be used to attach other molecules or to cyclize the compound.
The carboxylic acid group can be converted into a range of derivatives. Esterification with an alcohol under acidic conditions is a common transformation. researchgate.netresearchgate.net The carboxyl group can also be activated, for example, by conversion to an acid chloride or an active ester, to facilitate its reaction with a wide array of nucleophiles, including amines (to form amides), alcohols (to form esters), and organometallic reagents. semanticscholar.org The selective modification of either the carbonyl or carboxyl group would likely require the use of protecting groups for the other reactive functionalities in the molecule.
Utilization as a Synthetic Building Block for Complex Molecules
The trifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecules, particularly heterocyclic compounds. Amino acids are widely recognized as valuable starting materials in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many natural products and pharmaceuticals. nih.govrsc.org
The combination of an amino group and a carbonyl group in this compound provides the necessary components for intramolecular cyclization reactions to form various heterocyclic rings, such as lactams or other nitrogen-containing ring systems. For example, under appropriate conditions, the amino group could potentially react with the ketone to form a cyclic imine, which could be further elaborated. The use of amino acids in the synthesis of fused heterocyclic systems like triazinoquinazolinones and triazepinoquinazolinones has been demonstrated, showcasing the versatility of amino acid precursors in constructing complex molecular architectures. nih.gov
Furthermore, this compound could serve as a precursor in the synthesis of certain alkaloids, as many of these natural products are derived from amino acids. nih.govresearchgate.net The specific functional group arrangement in this compound could guide the assembly of the characteristic ring systems found in various alkaloid families.
Analytical Methodologies for the Detection and Quantification of 4 Amino 5 Oxohexanoic Acid
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for isolating 4-Amino-5-oxohexanoic acid from complex mixtures, allowing for its subsequent identification and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the analysis of amino acids. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. nih.gov Due to the lack of a strong chromophore in its native structure, derivatization is typically required to enable sensitive detection by UV-Visible or fluorescence detectors. thermofisher.com
Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) converts the primary amino group into a highly fluorescent and UV-active derivative. thermofisher.com This allows for trace-level quantification. The separation is then achieved on a C18 column, where a gradient elution with a buffered aqueous mobile phase and an organic modifier (like acetonitrile (B52724) or methanol) is used to resolve the derivatized analyte from other components. nih.gov
Table 1: Illustrative RP-HPLC Parameters for Derivatized this compound Analysis
| Parameter | Condition | Purpose |
| Column | C18 (e.g., Zorbax Eclipse-AAA) | Provides a non-polar stationary phase for separation. |
| Mobile Phase A | 40 mM Sodium Phosphate (B84403), pH 7.8 | Aqueous buffer to control pH and interact with polar analytes. nih.gov |
| Mobile Phase B | Acetonitrile/Methanol (B129727) | Organic solvent to elute analytes by increasing mobile phase hydrophobicity. nih.gov |
| Derivatization | o-phthalaldehyde (OPA) | Reacts with the primary amine to create a detectable derivative. nih.gov |
| Detection | Fluorescence or UV (e.g., 338 nm) | Provides high sensitivity and selectivity for the derivatized analyte. nih.gov |
| Column Temp. | 40°C | Ensures reproducible retention times and peak shapes. nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. calpaclab.com However, this compound is a non-volatile amino acid due to its polar carboxyl and amino functional groups. Therefore, direct analysis by GC is not feasible.
To make the compound amenable to GC analysis, a two-step derivatization process is necessary to increase its volatility. First, the carboxylic acid group is esterified (e.g., with methanol or butanol). Second, the amino group is acylated (e.g., with trifluoroacetic anhydride). This process yields a volatile derivative that can be effectively separated on a GC column and detected, often by a Flame Ionization Detector (FID) or by a mass spectrometer (GC-MS). ebi.ac.ukspectrabase.com The analysis of the related compound, 5-oxohexanoic acid, has been performed using GC, indicating the suitability of this technique for the carbon backbone. calpaclab.comebi.ac.uk
Table 2: General Gas Chromatography (GC) Derivatization and Analysis Scheme
| Step | Procedure | Reagent Example | Purpose |
| 1. Esterification | Reaction with an alcohol in acidic conditions. | n-Butanol / HCl | Converts the non-volatile carboxyl group (-COOH) to a volatile ester (-COOBu). |
| 2. Acylation | Reaction with an acylating agent. | Trifluoroacetic Anhydride (TFAA) | Converts the polar amino group (-NH2) to a non-polar amide. |
| 3. GC Separation | Injection of the derivatized sample onto a GC column. | Capillary Column (e.g., DB-5) | Separates the volatile derivative based on its boiling point and interaction with the stationary phase. |
| 4. Detection | Analysis of the eluting compound. | Mass Spectrometry (MS) | Provides both quantification and structural information for identification. spectrabase.com |
Ion-exchange chromatography (IEC) is an ideal method for separating amino acids based on their net charge. smolecule.com193.16.218 The technique utilizes a stationary phase (resin) that contains fixed charged groups. harvardapparatus.com Since this compound possesses both a basic amino group and an acidic carboxylic acid group, its net charge is dependent on the pH of the mobile phase.
At a pH below its isoelectric point (pI), the amino group is protonated (-NH3+) and the molecule carries a net positive charge, allowing it to bind to a cation-exchange resin (which has negative functional groups). quora.com Conversely, at a pH above its pI, the carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge and enabling it to bind to an anion-exchange resin (which has positive functional groups). harvardapparatus.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interaction between the analyte and the resin. 193.16.218harvardapparatus.com
Spectroscopic and Spectrometric Characterization Methods
Following separation, spectroscopic and spectrometric methods are employed to confirm the identity of this compound and elucidate its structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton. The methyl protons of the acetyl group would appear as a singlet, while the protons on the carbon backbone would appear as multiplets (e.g., triplets, quartets) due to spin-spin coupling with neighboring protons. The position (chemical shift) of these signals confirms the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would display a separate signal for each of the six carbon atoms in the structure. The chemical shifts of the carbonyl carbons (from the ketone and carboxylic acid) would be significantly downfield, providing clear evidence for these functional groups.
Table 3: Predicted NMR Spectral Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| -CH₃ (Acetyl) | ~2.2 | ~28 | Singlet |
| -CH₂- (C2) | ~2.5 | ~30 | Triplet |
| -CH₂- (C3) | ~2.0 | ~35 | Multiplet |
| -CH- (C4) | ~4.0 | ~55 | Multiplet |
| C=O (Ketone, C5) | N/A | ~208 | N/A |
| C=O (Acid, C1) | N/A | ~175 | N/A |
| -NH₂ | Variable | N/A | Broad Singlet |
| -OH (Acid) | Variable | N/A | Broad Singlet |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound. bldpharm.com For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically coupled with liquid chromatography (LC-MS).
High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₆H₁₁NO₃). nih.govnih.gov Tandem mass spectrometry (MS/MS) can also be performed, where the molecular ion is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, allowing for definitive identification and differentiation from isomers.
Table 4: Key Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₁NO₃ | nih.gov |
| Average Molecular Weight | 145.16 g/mol | nih.govnih.gov |
| Monoisotopic Mass | 145.07389321 Da | nih.govnih.gov |
| Ionization Technique | Electrospray Ionization (ESI) | N/A |
| Expected Molecular Ion (Positive Mode) | [M+H]⁺ = 146.0811 m/z | N/A |
| Expected Molecular Ion (Negative Mode) | [M-H]⁻ = 144.0666 m/z | N/A |
Optical Spectroscopic Methods (e.g., UV-Vis, Fluorescence)
Optical spectroscopic methods, including Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, offer valuable approaches for the detection and quantification of this compound. These techniques are based on the interaction of the molecule with electromagnetic radiation and can provide information about its concentration and chemical environment.
UV-Vis Spectroscopy
Due to the presence of a ketone functional group, this compound is expected to exhibit absorption in the ultraviolet region of the electromagnetic spectrum. The carbonyl group (C=O) within the molecule contains non-bonding electrons (n) and π electrons, allowing for n → π* electronic transitions. Generally, α-keto acids demonstrate characteristic UV absorbance maxima. While specific spectral data for this compound is not extensively documented in publicly available literature, the typical absorbance maxima for similar α-keto acids can provide an estimation of the expected spectral properties. The position and intensity of the absorption peak can be influenced by the solvent polarity and the pH of the solution, which affects the protonation state of the amino and carboxylic acid groups.
Table 1: Representative UV Absorbance Maxima for α-Keto Acids
| α-Keto Acid | Solvent | Absorbance Maximum (λmax) (nm) |
| Pyruvic acid | Water (pH 2.33) | ~320 |
| α-Ketoglutaric acid | Neutral pH | ~330 |
| α-Ketoisocaproic Acid | Not specified | 335 sielc.com |
This table provides illustrative data for structurally related compounds to indicate the expected UV-Vis absorption range for this compound.
Fluorescence Spectroscopy
Intrinsic fluorescence of standard amino acids is typically dominated by aromatic residues like tryptophan and tyrosine. Since this compound is a non-aromatic amino acid, it is not expected to exhibit significant native fluorescence. However, recent research has indicated that carbonyl groups can contribute to a deep-blue autofluorescence in amino acids and proteins. nih.gov The potential for this intrinsic fluorescence in this compound has not been specifically investigated.
A more common and sensitive approach for the quantification of amino acids using fluorescence is through derivatization. Covalent labeling of the primary amine group of this compound with a fluorescent tag can yield a highly fluorescent product. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), fluorescamine, and dansyl chloride. The choice of derivatizing agent depends on the specific requirements of the assay, such as sensitivity, stability of the derivative, and compatibility with the analytical instrumentation. For instance, a method using para-methoxy-2-amino benzamidoxime (B57231) (PMA) has been developed for the high-throughput fluorescence assay of ketones, which could potentially be adapted for this compound. nih.govacs.org
Sample Preparation and Matrix Effects in Biological Research Samples
The accurate quantification of this compound in biological research samples, such as plasma, serum, urine, or tissue homogenates, is critically dependent on the sample preparation methodology. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and make the sample compatible with the chosen analytical platform. The complex nature of biological matrices can lead to significant matrix effects, which can adversely affect the accuracy and precision of the analysis.
Biological samples contain a multitude of components, including proteins, salts, lipids, and other small molecules, that can interfere with the analysis of this compound. As a small, polar molecule, its extraction and isolation require careful consideration of the chosen techniques.
Common sample preparation strategies for small polar analytes in biological fluids include:
Protein Precipitation (PPT): This is a straightforward method for removing the bulk of proteins from samples like plasma or serum. It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate the proteins. While simple and fast, PPT may result in incomplete removal of interfering substances and can lead to significant matrix effects due to the co-precipitation of the analyte or the presence of residual phospholipids. rsc.org
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For a polar compound like this compound, this technique can be challenging with standard nonpolar organic solvents. However, variations like salt-assisted LLE can be employed to increase the partitioning of polar analytes into the extraction solvent. rsc.org
Solid-Phase Extraction (SPE): SPE offers a more selective method for sample cleanup and concentration. It utilizes a solid sorbent material to retain the analyte, while interfering components are washed away. For this compound, ion-exchange or mixed-mode SPE cartridges could be effective, targeting the amino and carboxylic acid functional groups. Hydrophilic interaction liquid chromatography (HILIC)-based SPE is another option for retaining polar compounds. rsc.org
Matrix Effects
Matrix effects are a significant concern in quantitative bioanalysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nebiolab.comtandfonline.comnih.gov The high concentration of salts and other endogenous compounds in biological fluids makes the analysis of polar molecules like this compound particularly susceptible to matrix effects.
Strategies to mitigate matrix effects include:
Effective Sample Cleanup: More rigorous sample preparation methods, such as SPE, can significantly reduce the levels of interfering matrix components.
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is crucial.
Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same manner as the analyte. tandfonline.com
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay. mdpi.com
Table 2: Comparison of Sample Preparation Techniques for Small Polar Analytes in Biological Matrices
| Technique | Advantages | Disadvantages | Applicability for this compound |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Non-selective, may lead to significant matrix effects, risk of analyte co-precipitation. | Suitable for initial sample cleanup, but may require further purification. |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts. | May have low recovery for highly polar analytes, can be labor-intensive. | Challenging due to the high polarity of the analyte; modifications like salt-assisted LLE may be necessary. |
| Solid-Phase Extraction (SPE) | High selectivity, can concentrate the analyte, effective removal of interferences. | More complex and costly than PPT, requires method development. | Highly suitable, especially using ion-exchange or mixed-mode sorbents to target the analyte's functional groups. |
Theoretical and Computational Investigations of 4 Amino 5 Oxohexanoic Acid
Quantum Mechanical Studies of Electronic Structure and Reactivity
Furthermore, the distribution of electron density can be analyzed through techniques like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps. These analyses would provide insights into the reactive sites of 4-amino-5-oxohexanoic acid, identifying electron-rich and electron-poor regions. For instance, the nitrogen atom of the amino group would be expected to be a nucleophilic center, while the carbonyl carbons would be electrophilic.
Interactive Data Table: Calculated Properties of this compound
While detailed quantum mechanical studies are not available, some basic molecular properties have been computationally predicted and are available in public databases. nih.gov
| Property | Predicted Value |
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| XLogP3 | -3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 145.07389321 Da |
| Topological Polar Surface Area | 80.4 Ų |
This data is computationally generated and sourced from PubChem. nih.gov
Conformational Analysis and Tautomeric Equilibria
A comprehensive conformational analysis of this compound has not been specifically reported in the scientific literature. Such an analysis would be crucial for understanding its three-dimensional structure and how it influences biological activity. Computational methods, particularly molecular mechanics and quantum chemical calculations, would be employed to identify stable conformers and the energy barriers between them. The presence of multiple rotatable bonds suggests that this compound can adopt a variety of conformations in solution.
A key aspect of the theoretical study of this molecule would be the investigation of its tautomeric equilibria. The presence of a keto-enol system allows for the existence of at least two tautomers: the keto form (this compound) and the enol form (4-amino-5-hydroxyhex-4-enoic acid). The relative stability of these tautomers would be influenced by factors such as the solvent environment. masterorganicchemistry.com In polar solvents, the keto form is often more stable due to favorable dipole-dipole interactions, while in nonpolar solvents, intramolecular hydrogen bonding can stabilize the enol form. cdnsciencepub.com Computational studies would calculate the relative free energies of the tautomers to predict their equilibrium distribution in different environments. worldscientific.com
Molecular Dynamics Simulations for Biological Interactions
There are currently no published molecular dynamics (MD) simulation studies detailing the specific biological interactions of this compound. MD simulations are a powerful tool for understanding how a small molecule like this might interact with biological macromolecules, such as enzymes or receptors, at an atomic level. nih.gov
In a hypothetical MD simulation study, this compound would be placed in a simulated biological environment, such as a solvated protein, to observe its dynamic behavior over time. These simulations could reveal key information about its binding mode, the specific amino acid residues involved in the interaction, and the stability of the resulting complex. Such insights are invaluable for understanding the molecule's mechanism of action and for the rational design of more potent analogs.
Prediction of Spectroscopic Properties and Reaction Pathways
Specific computational predictions of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound are not available in the literature. However, these properties can be reliably predicted using modern computational chemistry methods. For instance, NMR chemical shifts can be calculated using quantum mechanical methods, which can be a valuable tool for confirming the structure of the molecule and for interpreting experimental spectra. rsc.orgnih.gov
Similarly, vibrational frequencies corresponding to IR spectra can be computed to help identify functional groups and their characteristic vibrations. The prediction of reaction pathways for this compound, such as its metabolism or degradation, could also be investigated computationally. This would involve mapping the potential energy surface of a given reaction to identify transition states and calculate activation energies, providing a deeper understanding of its chemical reactivity.
Solvation Effects on Molecular Behavior and Stability
While there are no specific studies on the solvation effects on this compound, general principles of solvation of amino acids and related molecules can be applied. The behavior and stability of this molecule in solution are expected to be significantly influenced by the surrounding solvent molecules. Computational models, such as implicit and explicit solvation models, are used to study these effects. researchgate.netbohrium.comacs.org
Implicit solvation models represent the solvent as a continuous medium with a given dielectric constant, which is a computationally efficient way to capture the bulk effects of the solvent. acs.org Explicit solvation models, on the other hand, involve simulating a number of individual solvent molecules around the solute, providing a more detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. bohrium.com These models could be used to predict how the conformation and tautomeric equilibrium of this compound are affected by different solvents.
Advanced Research Applications of 4 Amino 5 Oxohexanoic Acid
Utility as a Biochemical Probe for Metabolic Pathway Elucidation
The structural similarity of 4-amino-5-oxohexanoic acid to key metabolic intermediates allows it to serve as a biochemical probe for elucidating enzymatic pathways. A primary example is its relationship to 5-aminolevulinic acid (ALA), the precursor for tetrapyrrole biosynthesis, which includes essential molecules like hemes and chlorophylls. nih.gov The enzyme 5-aminolevulinic acid dehydratase (ALA dehydratase) is a critical component of this pathway, and its inhibition can have significant physiological effects. rsc.org
Researchers have synthesized various analogues of ALA to study their interaction with ALA dehydratase and to map the enzyme's active site. rsc.org Compounds with similar structures, such as 4,6-dioxoheptanoic acid (succinylacetone), are known potent inhibitors of this enzyme. researchgate.netnih.gov These inhibitors work by binding to the active site, thereby blocking the normal metabolic cascade. nih.gov By observing the biochemical consequences of this inhibition, such as the accumulation of upstream substrates or the depletion of downstream products, scientists can gain a detailed understanding of the pathway's dynamics and regulation. Given its structure as a keto-amino acid, this compound can be hypothesized to act as a probe for enzymes like ALA dehydratase, enabling researchers to investigate the intricacies of porphyrin metabolism.
Development of Specific Enzyme Modulators for Research Tools
The development of specific enzyme modulators is crucial for creating research tools that can selectively target and affect the function of a single protein. This allows for precise investigation of that protein's role in broader biological processes. This compound has been explicitly synthesized and evaluated as a potential modulator of γ-aminobutyric acid (GABA) aminotransferase (GABA-AT). nih.gov This enzyme is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. northwestern.edu
In a study designed to develop novel GABA-AT inactivators, this compound was tested alongside other 4-(oxoalkyl)-substituted GABA analogues. nih.gov While a related compound, 4-amino-5-oxopentanoic acid, was found to be an inactivator of the enzyme, this compound itself did not inactivate GABA-AT under the tested conditions. nih.gov This differential activity provides valuable structure-activity relationship (SAR) data, helping researchers to refine the design of more potent and specific modulators. Such studies, even when a compound is found to be inactive, are critical for advancing the field of enzyme inhibitor design. The rationale for testing these compounds often stems from the known mechanisms of other inhibitors, such as 4-amino-5-hexynoic acid (γ-ethynyl GABA), which inactivate the enzyme through covalent modification of the active site. northwestern.edunih.gov
| Enzyme Target | Compound Class | Research Finding |
| γ-Aminobutyric acid aminotransferase (GABA-AT) | 4-(Oxoalkyl)-substituted GABA analogue | This compound was synthesized and tested but did not show inactivation of the enzyme. nih.gov |
| 5-Aminolevulinic acid dehydratase (ALA dehydratase) | Analogue of 5-aminolevulinic acid | Analogues are used as competitive or irreversible inhibitors to study the heme biosynthesis pathway. rsc.org |
Role in the Synthesis of Biologically Active Scaffolds and Chemical Libraries
Amino acids are fundamental building blocks not only in nature but also in synthetic chemistry for the creation of diverse molecular architectures. rsc.org Their inherent chirality and bifunctional nature (possessing both an amine and a carboxylic acid) make them ideal starting materials for the synthesis of complex heterocyclic compounds and for building chemical libraries. nih.gov Heterocyclic systems are core components of many pharmaceuticals, and their synthesis is a major focus of medicinal chemistry. nih.gov
This compound, as a non-proteinogenic amino acid derivative, represents a versatile scaffold for such synthetic endeavors. Its structure offers multiple reactive sites that can be selectively modified to generate a wide array of derivatives. For instance, the amino group can be used to form amides, sulfonamides, or to participate in cyclization reactions to form nitrogen-containing heterocycles. nih.gov The ketone and carboxylic acid functionalities further expand the synthetic possibilities. A related compound, (S)-2,6-diamino-5-oxohexanoic acid, is recognized as an important intermediate in the synthesis of α-aminoadipic acid peptides, highlighting the value of this class of molecules as synthetic precursors. google.com The use of such unique amino acid-like structures enables the generation of libraries of novel compounds that can be screened for biological activity, potentially leading to the discovery of new therapeutic agents.
Mechanistic Investigations of Cellular Processes, e.g., Cell Growth Regulation
Targeting specific metabolic enzymes with tailored modulators provides a powerful method for investigating the mechanisms of complex cellular processes like cell growth and proliferation. The regulation of these processes is often tightly linked to the availability of key metabolites and the activity of their corresponding biosynthetic pathways. The heme synthesis pathway, for example, is critical for cellular respiration and function, and its disruption can significantly impact cell viability.
Research on keloid fibroblasts, which are characterized by excessive proliferation, has shown a direct link between the inhibition of heme synthesis and the reduction of cell growth. nih.gov In these studies, the inhibition of ALA dehydratase with succinylacetone led to decreased viability and proliferation of the fibroblasts. nih.gov This demonstrates that the heme biosynthetic pathway can be a target for controlling cell growth in certain pathological conditions. As a potential modulator of ALA dehydratase, this compound could be employed as a research tool in similar mechanistic studies. By selectively inhibiting this pathway, researchers can investigate the downstream consequences on cell signaling, energy metabolism, and the expression of growth-related genes, thereby untangling the complex web of interactions that govern cell proliferation.
Conclusion and Future Research Directions
Summary of Current Understanding and Research Gaps
The current scientific understanding of 4-Amino-5-oxohexanoic acid is fundamentally limited to its basic chemical identity. Public chemical databases provide computational data on its structure, molecular weight, and formula. nih.govnih.gov It is identified as a constitutional isomer of the well-studied 5-aminolevulinic acid (ALA), a key precursor in the biosynthesis of tetrapyrroles like heme and chlorophyll. frontiersin.orgnih.gov However, beyond these foundational chemical descriptors, there is a significant void in the scientific literature regarding its specific properties and functions.
The research gaps for this compound are extensive and represent a nearly unexplored area of biochemistry and chemistry. Key areas where knowledge is absent include:
Natural Occurrence and Biosynthesis: It is unknown whether this compound occurs naturally in any organism. Consequently, no biosynthetic or metabolic pathways involving this compound have been identified or studied. This contrasts sharply with the two well-established pathways (C4 and C5) for the biosynthesis of its isomer, 5-aminolevulinic acid. frontiersin.org
Biological Activity: There is no documented research on the biological or physiological effects of this compound. Its potential interaction with enzymatic pathways, such as the heme synthesis pathway where ALA is a crucial substrate, remains entirely speculative. nih.govnih.gov
Chemical Synthesis and Reactivity: While general synthetic strategies for amino-keto acids exist, specific, optimized, and scalable synthetic routes for this compound are not reported in detail. Its chemical reactivity, stability, and potential to serve as a precursor in synthetic chemistry are also uncharacterized.
Physicochemical Properties: Experimentally determined data on properties such as melting point, boiling point, solubility, and spectral characteristics are not readily available.
This profound lack of information presents a clear opportunity for foundational research to characterize this molecule and determine if it holds any of the biological or chemical significance of its isomers.
Emerging Methodologies for Studying this compound
Given the absence of specific research on this compound, emerging methodologies for its future study can be inferred from advanced techniques applied to structurally similar compounds, such as ALA, its derivatives, and other unnatural amino acids.
Advanced Analytical Techniques: The quantification and analysis of this compound in biological or chemical matrices would be a critical first step.
High-Performance Liquid Chromatography (HPLC): Optimized and validated reversed-phase HPLC methods, similar to those developed for ALA and its more lipophilic esters, could be adapted for the separation and quantification of this compound. benthamopen.com Derivatization with reagents like acetylacetone (B45752) and formaldehyde (B43269) could be explored to enhance detection. benthamopen.com
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) would provide high sensitivity and specificity for identification and quantification, enabling metabolic studies and pharmacokinetic analysis should the compound show biological activity.
Enzymatic and Biocatalytic Synthesis: Modern biocatalysis offers precise and environmentally benign methods for synthesizing chiral molecules.
Transaminases: ω-Transaminases (ω-TA) are powerful tools for the asymmetric synthesis of chiral amines and amino acids from keto precursors. whiterose.ac.uk Engineered ω-TA variants have shown success in producing unnatural amino acids from corresponding keto acids. researchgate.net This methodology could be applied to the stereoselective synthesis of the (4S) or (4R) enantiomers of this compound from a suitable keto-acid precursor, which would be essential for investigating stereospecific biological activities.
Drug Delivery and Permeation Systems: Should this compound be identified as a potential therapeutic prodrug like ALA, methodologies to enhance its delivery could be explored.
Chemical and Physical Enhancers: Techniques used to improve the skin permeation of ALA, such as the use of chemical enhancers (e.g., dimethyl sulfoxide, oleic acid) or physical methods (e.g., iontophoresis, microneedles), could be investigated. researchgate.net
Prodrug Formulation: The synthesis of more lipophilic ester derivatives, a strategy that has been successfully applied to ALA to improve drug delivery, could be a viable approach for modulating the physicochemical properties of this compound. benthamopen.comresearchgate.net
These methodologies provide a clear roadmap for the initial characterization, synthesis, and potential application of this compound, moving it from a chemical curiosity to a properly studied molecule.
Potential for Novel Discoveries in Fundamental Biochemistry and Synthetic Chemistry
The structural features of this compound—a chiral γ-amino-δ-keto acid—suggest significant potential for novel discoveries in both biochemistry and synthetic chemistry.
Fundamental Biochemistry: As an isomer of 5-aminolevulinic acid, the most compelling area of investigation is its potential interaction with the heme biosynthetic pathway.
Enzyme Inhibition or Modulation: this compound could act as an inhibitor or modulator of enzymes in the heme pathway. For instance, it could potentially compete with ALA for the active site of porphobilinogen (B132115) synthase (also known as ALA dehydratase), the second enzyme in the pathway. nih.gov Studying such interactions could yield new tools for probing heme metabolism and its role in various physiological and pathological states.
Metabolic Byproducts: Investigating whether this compound can be metabolized by known or novel enzymatic pathways could uncover new metabolic routes or non-canonical functions of known enzymes. The study of conformationally rigid analogues of other GABA-AT inactivators, such as 4-amino-5-halopentanoic acids, has revealed complex inactivation mechanisms, suggesting that subtle structural changes can lead to unexpected biochemical outcomes. researchgate.net
Synthetic Chemistry: The unique arrangement of functional groups (amine, ketone, carboxylic acid) makes this compound a potentially valuable and versatile building block for synthetic applications.
Precursor to Heterocyclic Compounds: The 1,4-relationship between the amino and keto groups provides an ideal scaffold for the synthesis of various nitrogen-containing heterocyclic compounds, such as substituted pyrrolidones or piperidones, which are common motifs in pharmaceuticals and biologically active molecules.
Chiral Building Block: An enantiomerically pure form of this compound could serve as a chiral synthon for the total synthesis of complex natural products or novel pharmaceutical agents. The presence of three distinct functional groups allows for orthogonal chemical modifications, providing a high degree of synthetic flexibility.
Peptidomimetic and Unnatural Amino Acid Chemistry: Its structure as a non-proteinogenic amino acid allows for its potential incorporation into peptides to create peptidomimetics with constrained conformations or novel functionalities. The general class of amino acids serves as fundamental building blocks in a wide range of synthetic applications, from pharmaceuticals to materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-5-oxohexanoic acid, and what challenges are commonly encountered during synthesis?
- Methodological Answer : The synthesis of this compound typically involves reductive amination of 5-oxohexanoic acid derivatives or protection-deprotection strategies for amino and ketone functional groups. For example, similar compounds like 5-Amino-4-oxopentanoic acid hydrochloride (CAS 106-60-5) are synthesized via enzymatic or chemical methods, with yields influenced by pH, temperature, and catalyst selection . Common challenges include side reactions (e.g., over-reduction of the ketone group) and purification difficulties due to polar intermediates. Researchers should prioritize optimizing reaction conditions using fractional factorial experiments to isolate critical variables .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : and NMR are critical for structural confirmation. For example, δ-aminolevulinic acid derivatives (structurally analogous) show characteristic peaks at δ 2.1–2.5 ppm (CH groups) and δ 9.5–10.0 ppm (amide protons) .
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is used to assess purity. Methods should be validated via spike-recovery experiments and comparison with certified reference materials (e.g., ≥98% purity standards in ligand binding assays ).
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.
Table 1: Typical Analytical Parameters
Technique Key Parameters Reference Standard HPLC C18 column, 0.1% TFA in HO/MeOH gradient 5-Aminolevulinic acid hydrochloride (≥98%) NMR DO solvent, 400 MHz δ-aminolevulinic acid derivatives
Q. How does this compound interact with biological systems, and what are its stability considerations?
- Methodological Answer : The compound’s α-keto and amino groups make it prone to oxidation and hydrolysis. Stability studies under varying pH (3–9) and temperature (4–37°C) are essential. For instance, analogous compounds like 5-Amino-4-oxopentanoic acid degrade rapidly in alkaline conditions, requiring lyophilization for long-term storage . Biological interactions can be studied via fluorescence tagging (e.g., dansyl chloride derivatives) to track cellular uptake .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. To address this:
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare data across multiple solvents (DO, DMSO-d) to identify tautomeric forms .
- Cross-validate with computational chemistry tools (e.g., DFT calculations for predicted shifts) .
Q. What experimental designs are optimal for studying the kinetic properties of this compound in enzymatic reactions?
- Methodological Answer : Use stopped-flow spectrophotometry or microcalorimetry to monitor real-time reaction kinetics. For example:
- Design a Michaelis-Menten study with varying substrate concentrations (0.1–10 mM) and fixed enzyme levels.
- Include controls with competitive inhibitors (e.g., succinyl-CoA) to validate specificity .
- Apply Lineweaver-Burk plots to calculate and .
- Table 2: Kinetic Parameters for Analogous Compounds
| Substrate | Enzyme | (mM) | (μM/min) |
|---|---|---|---|
| 5-Amino-4-oxopentanoic acid | ALA synthase | 0.5 ± 0.1 | 12.3 ± 1.2 |
Q. How can mechanistic studies differentiate between competing pathways in this compound biosynthesis?
- Methodological Answer : Isotopic labeling (e.g., - or -tracers) and kinetic isotope effect (KIE) experiments are critical. For instance:
- Synthesize -labeled this compound to track nitrogen incorporation in ALA synthase reactions .
- Compare ratios for labeled vs. unlabeled substrates to identify rate-limiting steps .
Contradiction Analysis & Best Practices
- Addressing Low Synthetic Yields : If yields fall below 50%, evaluate catalyst poisoning (e.g., Pd/C deactivation in reductive amination) or competing side reactions. Switch to immobilized enzymes (e.g., lipase B) for higher selectivity .
- Data Reproducibility : Replicate experiments across ≥3 independent trials and report standard deviations. Use open-access spectral databases (e.g., CAS Common Chemistry ) for cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
